1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that features a thiazole ring, a morpholine ring, and a propenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Morpholine Ring: The morpholine ring is generally synthesized by reacting diethanolamine with a suitable halogenated compound.
Coupling Reaction: The final step involves coupling the thiazole and morpholine rings with a propenone moiety through a condensation reaction, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s binding affinity and selectivity. The propenone moiety can participate in covalent bonding with target proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Morpholine Derivatives: Compounds such as morpholine and its derivatives are known for their use in pharmaceuticals and agrochemicals.
Uniqueness: 1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one is unique due to the combination of the thiazole and morpholine rings with a propenone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-10(14)13-4-5-15-9(6-13)11-12-8(2)7-16-11/h3,7,9H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULOBAUQDHGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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